molecular formula C15H19NO3 B3023057 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde CAS No. 915923-54-5

2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde

Cat. No.: B3023057
CAS No.: 915923-54-5
M. Wt: 261.32 g/mol
InChI Key: JHAFTECWLPMWIQ-UHFFFAOYSA-N
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Description

2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is characterized by the presence of a piperidine ring, an aldehyde group, and an ether linkage. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 4-methylpiperidine with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzoic acid
  • 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzyl alcohol
  • 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzamide

Uniqueness

2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde is unique due to its combination of a piperidine ring and an aldehyde group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-12-6-8-16(9-7-12)15(18)11-19-14-5-3-2-4-13(14)10-17/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAFTECWLPMWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589722
Record name 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-54-5
Record name 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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